3-(4-Bromoanilino)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromoanilino)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of three distinct aromatic rings, each substituted with different functional groups: bromo, chloro, and methoxy. These substituents can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromoanilino)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Intermediate Ketone: The initial step might involve the Friedel-Crafts acylation of 4-chlorobenzene with a suitable acyl chloride to form the intermediate ketone.
Substitution Reactions: The intermediate ketone can then undergo nucleophilic substitution reactions with 4-bromoaniline and 4-methoxybenzene under controlled conditions to introduce the bromoanilino and methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromoanilino)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromoanilino)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of multiple aromatic rings and functional groups could allow it to bind to specific molecular targets, altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromoanilino)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
- 3-(4-Bromoanilino)-1-(4-chlorophenyl)-3-(4-hydroxyphenyl)propan-1-one
Uniqueness
The unique combination of bromo, chloro, and methoxy substituents in 3-(4-Bromoanilino)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one can result in distinct chemical properties and reactivity compared to similar compounds. These differences can be exploited in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(4-bromoanilino)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClNO2/c1-27-20-12-4-15(5-13-20)21(25-19-10-6-17(23)7-11-19)14-22(26)16-2-8-18(24)9-3-16/h2-13,21,25H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVXVKMIFYWALM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.